RapaBlock

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

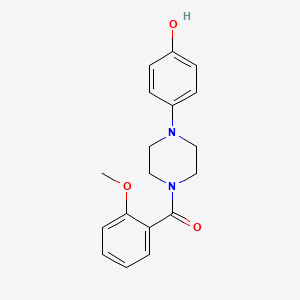

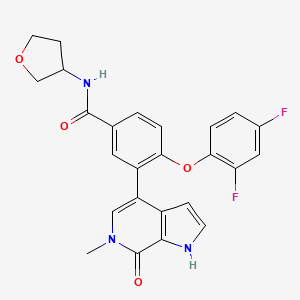

RapaBlock is a synthetic compound designed to inhibit the mechanistic target of rapamycin complex 1 (TORC1) in a brain-specific manner. It is a high-affinity ligand for the protein FKBP12, which plays a crucial role in the formation of the FKBP12-rapamycin complex that inhibits TORC1. This compound is unique in that it prevents TORC1 inhibition systemically while allowing inhibition in the brain, making it a valuable tool for targeting brain diseases without causing systemic side effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: RapaBlock is synthesized through a series of chemical reactions involving the modification of FK506, a known FKBP12 ligand. The synthetic route includes the attachment of polar groups to solvent-exposed regions of FK506 to prevent blood-brain barrier penetration. This modification ensures that this compound remains brain-impermeable while retaining its high affinity for FKBP12 .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using the same chemical modification techniques as in laboratory settings. The process includes the purification of the final product to achieve high purity levels, typically greater than 98%. The compound is then formulated into a solid form for research use .

Analyse Chemischer Reaktionen

Types of Reactions: RapaBlock primarily undergoes binding reactions with FKBP12, forming a stable complex that prevents the association of FKBP12 with rapamycin. This binding reaction is crucial for its function as a TORC1 inhibitor .

Common Reagents and Conditions: The synthesis of this compound involves reagents such as FK506, polar group modifiers, and various solvents. The reaction conditions include controlled temperatures and pH levels to ensure the stability and efficacy of the final product .

Major Products Formed: The major product formed from the synthesis of this compound is the modified FK506 derivative that retains high affinity for FKBP12 while being brain-impermeable. This product is then used in various research applications .

Wissenschaftliche Forschungsanwendungen

RapaBlock has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of TORC1 and its effects on cellular processes. In biology, this compound is employed to investigate the role of TORC1 in cell proliferation, metabolism, and autoimmunity. In medicine, it is used to develop treatments for brain diseases such as glioblastoma and alcohol use disorder, as it allows for brain-specific inhibition of TORC1 without systemic side effects . In industry, this compound is utilized in the development of new therapeutic agents targeting TORC1 .

Wirkmechanismus

RapaBlock exerts its effects by binding tightly to FKBP12, preventing the formation of the FKBP12-rapamycin complex that inhibits TORC1. This selective inhibition allows TORC1 to remain active in peripheral tissues while being inhibited in the brain. The molecular targets involved include FKBP12 and the FRB domain of the mechanistic target of rapamycin (mTOR), which is part of TORC1 .

Vergleich Mit ähnlichen Verbindungen

RapaBlock is unique compared to other similar compounds due to its brain-specific inhibition of TORC1. Similar compounds include rapamycin and its derivatives, such as RapaLink-1, which inhibit TORC1 but cause systemic side effects. This compound’s ability to prevent these side effects while maintaining efficacy in the brain sets it apart from other TORC1 inhibitors .

List of Similar Compounds:- Rapamycin

- RapaLink-1

- FK506 derivatives

This compound’s innovative design and selective inhibition make it a valuable tool in scientific research and therapeutic development.

Eigenschaften

Molekularformel |

C49H74N2O13 |

|---|---|

Molekulargewicht |

899.1 g/mol |

IUPAC-Name |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-[3-(1-oxidopyridin-1-ium-2-yl)propyl]-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C49H74N2O13/c1-29-22-30(2)24-42(61-7)45-43(62-8)26-32(4)49(58,64-45)46(55)47(56)50-20-11-10-17-37(50)48(57)63-44(31(3)25-34-18-19-38(52)41(27-34)60-6)33(5)39(53)28-40(54)35(23-29)14-13-16-36-15-9-12-21-51(36)59/h9,12,15,21,23,25,30,32-35,37-39,41-45,52-53,58H,10-11,13-14,16-20,22,24,26-28H2,1-8H3/b29-23+,31-25+/t30-,32+,33+,34-,35+,37-,38+,39-,41+,42-,43-,44+,45+,49+/m0/s1 |

InChI-Schlüssel |

IYSZVJNYZFPLJF-MSNKDYLMSA-N |

Isomerische SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@@H](/C=C(/C1)\C)CCCC4=CC=CC=[N+]4[O-])O)C)/C(=C/[C@@H]5CC[C@H]([C@@H](C5)OC)O)/C)O)C)OC)OC |

Kanonische SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CCCC4=CC=CC=[N+]4[O-])O)C)C(=CC5CCC(C(C5)OC)O)C)O)C)OC)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

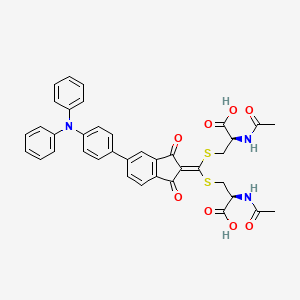

![6-[4-[[10-(10-cyano-5,9-dimethyl-7,7-dioxo-3,7λ6,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-5,9-dimethyl-3,7,11-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]methoxymethyl]triazol-1-yl]hexyl-triphenylphosphanium;bromide](/img/structure/B12385168.png)

![N-cyclopropyl-3-(1-methyltriazol-4-yl)-4-[(1S)-1-pyridin-2-ylethoxy]benzamide](/img/structure/B12385169.png)

![4-[3-(2,4-Dioxo-3-propyl-8-prop-2-ynoxypurino[7,8-a]pyridin-1-yl)propylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B12385211.png)